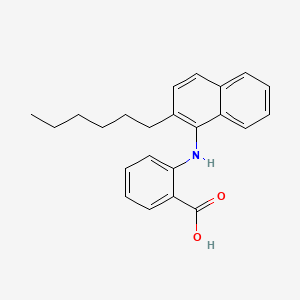
3-Hydroxy-2-pentylnonyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-pentylnonyl heptanoate is an organic compound with the molecular formula C21H42O3. It is an ester, which is a type of chemical compound derived from an acid (in this case, heptanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-pentylnonyl heptanoate typically involves the esterification of heptanoic acid with 3-hydroxy-2-pentylnonanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities of the desired ester. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-pentylnonyl heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-pentylnonyl heptanoate or 3-carboxy-2-pentylnonyl heptanoate.
Reduction: Formation of 3-hydroxy-2-pentylnonanol.
Substitution: Formation of amides or other esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-pentylnonyl heptanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-pentylnonyl heptanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis can modulate various biological processes, including lipid metabolism and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.
Isopropyl butyrate: Another ester with a pleasant odor, used in perfumes and as a solvent.
Uniqueness
3-Hydroxy-2-pentylnonyl heptanoate is unique due to its specific structure, which includes a hydroxyl group and a long alkyl chain. This structure imparts distinct physical and chemical properties, such as higher boiling point and specific reactivity patterns, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
49562-88-1 |
|---|---|
Molekularformel |
C21H42O3 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
(3-hydroxy-2-pentylnonyl) heptanoate |
InChI |
InChI=1S/C21H42O3/c1-4-7-10-13-16-20(22)19(15-12-9-6-3)18-24-21(23)17-14-11-8-5-2/h19-20,22H,4-18H2,1-3H3 |
InChI-Schlüssel |
HSGDEAZAEPDKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(CCCCC)COC(=O)CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


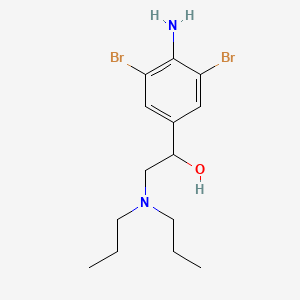


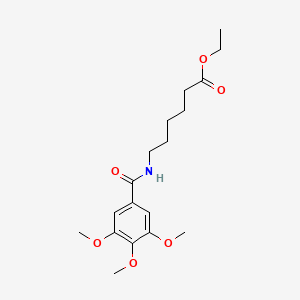
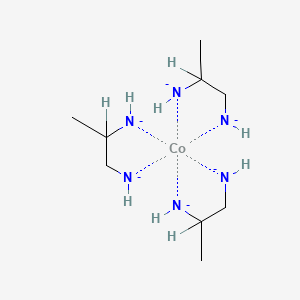
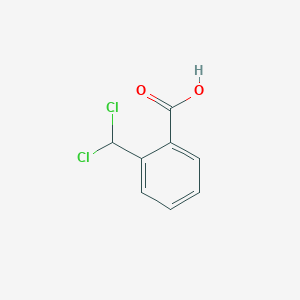
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
